ErSO

Breast Cancer Drug Resistance SERD

Standard endocrine therapies block ERα transcription, failing in resistant models. ErSO provides a distinct mechanism: hyperactivation of the anticipatory UPR leading to rapid necrosis of ERα-positive cells, including fulvestrant-resistant lines. - IC50: 11-43 nM in ERα+ cell lines - Active against ERα Y537S and D538G mutants - Validated in fulvestrant-resistant PDX models - Established oral/IP dosing (14-21 days) in xenografts - ≥98% purity, research-grade

Molecular Formula C22H13F6NO3
Molecular Weight 453.3 g/mol
Cat. No. B10828053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErSO
Molecular FormulaC22H13F6NO3
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1
InChIKeyZFSRXAHDJSCEDS-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ErSO Compound Overview


ErSO is an experimental small-molecule anticancer agent that functions as a selective activator of the anticipatory unfolded protein response (a-UPR). Unlike conventional estrogen receptor (ER) modulators or degraders, ErSO acts through ERα to elicit strong and sustained cytotoxic activation of the a-UPR, leading to rapid and selective necrosis of ERα-positive breast cancer cells [1]. This mechanism is distinct from that of endocrine therapies, which primarily block the canonical growth-promoting functions of ERα, and positions ErSO as a unique research tool for studying non-canonical ERα-mediated cell death pathways [2].

Pathway probe

Selective a-UPR hyperactivation tool for studying non-canonical ERα-mediated necrosis in breast cancer cells.

Model compatibility

Suitable for ERα-positive cell lines, including endocrine-resistant Y537S/D538G mutant models and PDX-derived systems.

Mechanism context

Operates through a-UPR overactivation distinct from ER blockade; enables differentiation from SERM/SERD mechanisms.

Why ErSO Substitution Fails


Generic substitution of ErSO with conventional ER antagonists (e.g., tamoxifen), selective ER degraders (e.g., fulvestrant), or even close structural analogs (e.g., ErSO-DFP) is scientifically unsound due to fundamental mechanistic and functional divergences. ErSO uniquely hyperactivates the a-UPR pathway, a mechanism that is orthogonal to the blockade of ER-mediated transcription exploited by standard-of-care endocrine therapies [1]. Furthermore, while ErSO-DFP and ErSO-TFPy are derived from the ErSO scaffold, they exhibit distinct selectivity windows, tolerability profiles, and in vivo potency characteristics that are not interchangeable [2]. Consequently, experimental outcomes are directly dependent on the specific chemical entity employed, and substitution can lead to divergent results in cell viability, tumor regression, and selectivity assays.

ER antagonists / SERDs

Tamoxifen, fulvestrant, or oral SERDs block canonical ER signaling. Their mechanism does not replicate a-UPR-driven necrosis, and activity profiles may not transfer to endocrine-resistant models.

Close structural analogs

ErSO-DFP and ErSO-TFPy exhibit altered selectivity windows, dosing requirements, and in vivo tumor response profiles. Experimental endpoints may shift significantly between analogs.

Racemic / enantiomer mix

(S)-ErSO is reported inactive. Stereochemical purity may affect a-UPR activation readouts; substitution with non-enantiopure material can confound potency interpretation.

ErSO Comparative Evidence


Activity in SERD-Resistant ERα Mutant Cells

ErSO maintains potent cytotoxic activity against ERα-mutant breast cancer cell lines that are resistant to fulvestrant and other SERDs. In TYS cells (T47D with ERα Y537S mutation), 1 μM ErSO for 24 hours induced rapid cell killing, whereas 1 μM fulvestrant, AZ9496 (an oral SERD), or brilanestrant (a SERD) showed no significant effect on viability under identical conditions [1].

SERD-resistant ERα mutant cells
Head-to-head
ErSO 1 µM
Complete loss of viability in TYS (Y537S) cells
Fulvestrant, AZ9496, brilanestrant
No significant effect under identical conditions
Supports investigation of ERα-mutant, therapy-resistant models
TYS cells, 24 h incubation; rapid cell death observed
Breast Cancer Drug Resistance SERD

Potency in ERα+ Breast Cancer Cells

ErSO exhibits nanomolar potency across a panel of ERα-positive breast cancer cell lines, including those with clinically relevant ERα mutations. The IC50 values range from 11 nM to 43 nM depending on the specific cell line [1]. Notably, activity is retained in cell lines engineered with the Y537S and D538G ERα mutations (TYS, TDG, MYS, MDG), which are known to confer resistance to endocrine therapies [1].

Potency in ERα+ breast cancer cells
Reported
IC50 11–43 nM
Consistent a-UPR activation potency across wild-type and mutant ERα models
MCF-7, T47D, and Y537S/D538G derivatives; Alamar blue, 24 h
Breast Cancer Cytotoxicity IC50

Selectivity in ERα-Negative Cells vs. ErSO-DFP

ErSO-DFP was developed as an analog with enhanced selectivity for ERα-positive cancer cells compared to ErSO. Specifically, ErSO-DFP demonstrates a wider selectivity window, exhibiting potent activity in ERα-positive cells while remaining largely inactive in ERα-negative cell lines at 24 and 72 hours (IC50 > 25 μM) [1]. While quantitative IC50 values for ErSO in ERα-negative cells are not explicitly reported, the comparative statement indicates ErSO has a narrower selectivity window, potentially affecting off-target activity in certain contexts .

Selectivity vs. ErSO-DFP
Class-level
ErSO
Narrower selectivity window (ERα− data not directly reported)
ErSO-DFP
IC50 >25 µM in ERα− cells at 24–72 h
ErSO-DFP may offer higher discrimination for ERα+ vs. ERα− populations
Selectivity interpretation based on analog comparison; ErSO ERα− data required
Selectivity a-UPR Activator Structure-Activity Relationship

In Vivo Tumor Regression in Xenograft Models

ErSO induces profound and often complete regression of established tumors in multiple orthotopic mouse xenograft models. In MCF-7 orthotopic grafts with a tumor burden of ~400 mm³, daily oral treatment with ErSO (40 mg/kg) led to tumor regression, with most tumors showing complete or near-complete regression after 14-21 days of treatment [1]. In contrast, a single dose of the analog ErSO-TFPy induces quantitative or near-quantitative regression of tumors, including very large tumors (500-1500 mm³), in multiple mouse models of breast cancer [2].

In vivo tumor regression
Reported
ErSO
40 mg/kg oral daily × 14–21 d → complete/near-complete regression of ~400 mm³ tumors
ErSO-TFPy
Single dose → regression of 500–1500 mm³ tumors
Repeat-dosing vs. single-dose response context; supports a-UPR activation protocol selection
Orthotopic MCF-7 xenografts; ErSO-TFPy data from separate study
In Vivo Efficacy Xenograft Tumor Regression

Activity in Fulvestrant-Resistant PDX Models

ErSO causes complete regression of most tumors in a fulvestrant-resistant, ERα-mutant patient-derived xenograft (PDX) mouse model . This demonstrates the compound's ability to overcome resistance mechanisms that render clinical SERDs ineffective, further validating its distinct mechanism of action.

Fulvestrant-resistant PDX
Data to verify
ErSO induced complete regression of most tumors in a fulvestrant-resistant, ERα-mutant PDX model.
Supports investigation of treatment-refractory ERα+ models
Source review required; fulvestrant comparator data not provided in this dataset
PDX Model Drug Resistance Preclinical Efficacy

Enantiomer-Specific Activity

The dextrorotatory enantiomer, (S)-ErSO, is inactive in MCF-7 cells, as reported in patent WO2020009958A1 . This establishes that the biological activity of ErSO is enantiomer-specific, with only the (R)-enantiomer (or the racemic mixture) exhibiting potent cytotoxic effects.

Enantiomer-specific activity
Head-to-head
(R)-ErSO (or racemate)
Active, IC50 ~20.3 nM in MCF-7
(S)-ErSO
Inactive in MCF-7 cells
Enantiomer-attribution context; stereochemical purity may affect a-UPR assay interpretation
Patent WO2020009958A1; MCF-7 cell line
Stereochemistry Enantiomer Selectivity

ErSO Application Scenarios


a-UPR Hyperactivation & Necrotic Cell Death

ErSO is the prototypical chemical probe for studying the mechanism of a-UPR hyperactivation and its downstream effects on necrotic cell death in ERα-positive breast cancer cells. Its well-characterized IC50 values (11-43 nM) and enantiomer-specific activity provide a robust foundation for dose-response and mechanism-of-action studies [1].

Endocrine-Resistant ERα-Mutant Cancer Models

Given its retained activity against ERα Y537S and D538G mutant cell lines and its efficacy in fulvestrant-resistant PDX models, ErSO is the compound of choice for researchers modeling acquired resistance to endocrine therapies [1]. It enables the dissection of resistance mechanisms and the identification of vulnerabilities in treatment-refractory disease.

Repeat-Dosing Tumor Regression Studies

For preclinical studies that necessitate repeated dosing regimens to assess sustained a-UPR activation or to model a therapeutic course, ErSO's 14-21 day oral or intraperitoneal dosing protocol in orthotopic xenograft models is well-established [1]. This contrasts with single-dose analogs like ErSO-TFPy, which are better suited for different experimental questions.

Application
Selection Property
Validation Focus
a-UPR pathway hyperactivation studies
ERα-dependent necrosis pathway probe
a-UPR markers and necrosis readouts
Endocrine-resistant ERα-mutant cell models
Retained activity in SERD-resistant mutant cells
ERα Y537S/D538G mutant model endpoints
Repeat-dosing in vivo tumor regression protocols
Established repeat-dosing regimen
Sustained a-UPR activation and tumor regression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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